molecular formula C16H17FN2S B3986729 N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea

N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea

Cat. No.: B3986729
M. Wt: 288.4 g/mol
InChI Key: KRFARVYYEIJXSQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a 4-fluorobenzyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 4-fluorobenzyl isothiocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3,5-dimethylaniline+4-fluorobenzyl isothiocyanateN-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea\text{3,5-dimethylaniline} + \text{4-fluorobenzyl isothiocyanate} \rightarrow \text{N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)thiourea} 3,5-dimethylaniline+4-fluorobenzyl isothiocyanate→N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea: can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Agriculture: The compound is studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea depends on its specific application:

    Medicinal Chemistry: It may inhibit specific enzymes or proteins involved in disease pathways.

    Biology: The compound can interact with biological macromolecules, affecting their function and activity.

    Materials Science: It may contribute to the formation of materials with unique electronic, optical, or mechanical properties.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea: can be compared with other thiourea derivatives such as:

  • N-phenyl-N’-(4-fluorobenzyl)thiourea
  • N-(3,5-dimethylphenyl)-N’-(benzyl)thiourea
  • N-(3,5-dimethylphenyl)-N’-(4-chlorobenzyl)thiourea

Uniqueness

The presence of both the 3,5-dimethylphenyl and 4-fluorobenzyl groups in N-(3,5-dimethylphenyl)-N’-(4-fluorobenzyl)thiourea imparts unique chemical and biological properties that may not be observed in other similar compounds. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2S/c1-11-7-12(2)9-15(8-11)19-16(20)18-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFARVYYEIJXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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